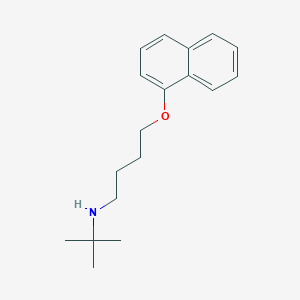
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine is an organic compound that belongs to the class of amines. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a butan-1-amine group through an ether linkage. The tert-butyl group attached to the nitrogen atom adds steric hindrance, which can influence the compound’s reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the naphthalen-1-yloxybutane intermediate: This can be achieved by reacting naphthol with 1-bromobutane in the presence of a base such as potassium carbonate.
Introduction of the tert-butylamine group: The intermediate is then reacted with tert-butylamine under suitable conditions, often involving a catalyst or a coupling reagent to facilitate the formation of the amine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the naphthalene ring to form dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological macromolecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine involves its interaction with molecular targets through various pathways:
Binding to receptors: The compound can bind to specific receptors or enzymes, influencing their activity and leading to downstream effects.
Electron transfer: The aromatic naphthalene ring can participate in electron transfer reactions, which can be crucial in redox processes.
Steric effects: The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine can be compared with other similar compounds to highlight its uniqueness:
N-tert-butyl-4-naphthalen-1-yloxybutan-2-amine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
N-tert-butyl-4-naphthalen-1-yloxybutan-3-amine: Another positional isomer with distinct chemical properties.
N-tert-butyl-4-naphthalen-1-yloxybutan-1-ol: The hydroxyl group instead of the amine group, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)19-13-6-7-14-20-17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,19H,6-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYZMKRNPSFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide](/img/structure/B5096173.png)
![3-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5096175.png)
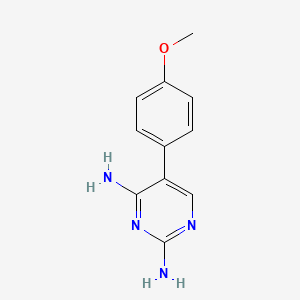

![1-[2-(4-chlorophenyl)ethyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5096192.png)
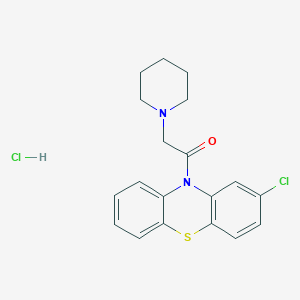
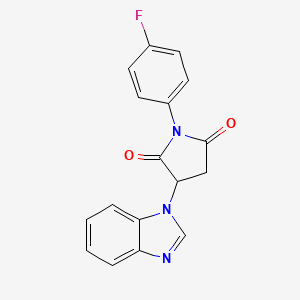
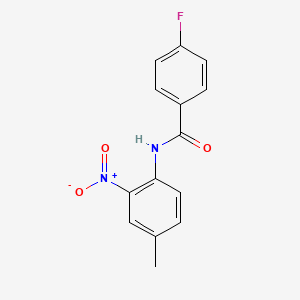
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5096219.png)
![ethyl {(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5096224.png)
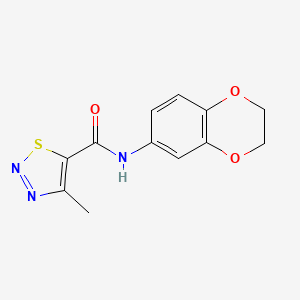
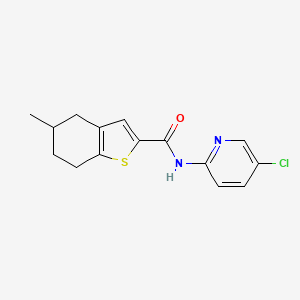
![N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B5096238.png)
![N-(2-methoxyethyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B5096244.png)
